9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-3-2-6-11-8(12)4-5-10-9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWDJYRYKJRTII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336103 | |
| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 9-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23443-12-1 | |
| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 9-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms in Pyrido 1,2 a Pyrimidin 4 One Chemistry
Mechanistic Pathways for Pyrido[1,2-a]pyrimidin-4-one Core Formation
The construction of the fundamental pyrido[1,2-a]pyrimidin-4-one ring system can be achieved through several mechanistic routes, with transition metal-catalyzed reactions being particularly prominent. A widely employed and efficient method involves a one-pot, tandem copper(I)-catalyzed Ullmann-type C–N cross-coupling and intramolecular amidation sequence. nih.gov
The proposed mechanism for this transformation begins with the starting materials, typically a 2-halopyridine and a (Z)-3-amino-3-arylacrylate ester. nih.govresearchgate.net The reaction is initiated by the copper(I) catalyst, which facilitates the Ullmann-type C-N bond formation between the 2-halopyridine and the amino group of the acrylate. This key step forms an intermediate N-aryl enamine. Following the cross-coupling, an intramolecular amidation (cyclization) occurs. The nitrogen atom of the pyridine (B92270) ring attacks the ester carbonyl group, leading to the elimination of an alcohol molecule and the formation of the second ring, thus completing the bicyclic pyrido[1,2-a]pyrimidin-4-one core. researchgate.net This one-pot protocol is valued for its operational simplicity and ability to accommodate a broad range of substrates. nih.gov
Table 1: Key Steps in Copper-Catalyzed Pyrido[1,2-a]pyrimidin-4-one Core Formation
| Step | Description | Reactants | Catalyst | Key Intermediate |
|---|---|---|---|---|
| 1 | Ullmann-type C-N Cross-Coupling | 2-halopyridine, (Z)-3-amino-3-arylacrylate ester | Copper(I) Iodide (CuI) | N-aryl enamine |
| 2 | Intramolecular Amidation | N-aryl enamine intermediate | - | Bicyclic ring system |
Mechanisms of C-H Functionalization Reactions
Direct functionalization of carbon-hydrogen (C-H) bonds on the pyrido[1,2-a]pyrimidin-4-one scaffold represents a powerful and atom-economical strategy for structural diversification. These reactions often proceed through distinct radical or electrochemical mechanisms.
Photocatalytic C-H arylation has emerged as a mild and efficient method for introducing aryl groups onto the pyrido[1,2-a]pyrimidin-4-one core, typically at the C3 position. These reactions are known to proceed via a radical mechanism. nih.govacs.org The process is initiated by a photocatalyst, such as eosin Y, which absorbs light and is promoted to an excited state. acs.org
The excited photocatalyst then engages in a single electron transfer (SET) with an aryldiazonium salt. This SET reduces the diazonium cation, leading to the formation of an aryl radical and the release of nitrogen gas (N₂). nih.govacs.org This highly reactive aryl radical then adds to the electron-rich C3 position of the pyrido[1,2-a]pyrimidin-4-one ring system. The resulting radical intermediate is subsequently oxidized, and a proton is lost to regenerate the aromatic system, yielding the 3-aryl-4H-pyrido[1,2-a]pyrimidin-4-one product and completing the catalytic cycle. The radical nature of this mechanism has been confirmed through experiments where the reaction is suppressed by the addition of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). nih.govacs.org
Electrochemical methods offer a green and efficient alternative for the C-H functionalization of pyrido[1,2-a]pyrimidin-4-ones, avoiding the need for external chemical oxidants. The C3-selenylation, a form of chalcogenation, provides a key example of such a mechanism. nih.gov
In this electro-oxidative process, a mixture containing the pyrido[1,2-a]pyrimidin-4-one substrate and a diselenide is subjected to a constant current in an undivided cell. The reaction is believed to initiate with the oxidation of the diselenide at the anode to generate a selenium-centered radical or cation. This electrophilic selenium species is then attacked by the nucleophilic C3 position of the pyrido[1,2-a]pyrimidin-4-one. The resulting intermediate, likely a carbocation, is then deprotonated to yield the final C3-selenylated product. Radical trapping experiments and cyclic voltammetry studies support the involvement of radical and/or cationic intermediates in this electrochemical transformation. nih.gov
Mechanistic Insights into Derivatization Reactions (e.g., Retro-Claisen Reaction)
The derivatization of substituted pyrido[1,2-a]pyrimidin-4-ones can involve unique mechanistic pathways, such as the retro-Claisen reaction. This reaction facilitates a carbon-carbon bond cleavage in β-dicarbonyl compounds, providing access to carboxylic acid derivatives. mdpi.com
A specific example involves the alkaline cleavage of a 3-acetoacetyl-2-methyl-pyrido[1,2-a]pyrimidin-4-one. The proposed mechanism begins with a nucleophilic attack by a hydroxide ion (from a base like potassium hydroxide) on the side-chain ketone carbonyl group. mdpi.com This attack forms a tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the cleavage of the C-C bond between the two carbonyl groups. This key bond-breaking step results in the formation of an enolate (which is subsequently protonated to acetone) and a carboxylate anion attached to the C3 position of the pyridopyrimidinone ring. The resulting carboxylic acid can then be isolated as a salt, for instance, by reacting with a base like 4-dimethylaminopyridine. mdpi.com
Table 2: Mechanistic Steps of the Retro-Claisen Reaction
| Step | Description | Key Species |
|---|---|---|
| 1 | Nucleophilic Attack | Hydroxide ion attacks the β-keto carbonyl. |
| 2 | Formation of Tetrahedral Intermediate | An alkoxide intermediate is formed. |
| 3 | C-C Bond Cleavage | The intermediate collapses, breaking the bond between the carbonyls. |
Role of Computational Studies in Mechanistic Elucidation (e.g., DFT calculations)
Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays an increasingly vital role in elucidating the complex mechanisms of organic reactions. In the context of pyrido[1,2-a]pyrimidin-4-one chemistry, these studies provide invaluable insights that complement experimental findings. mdpi.comnih.gov
DFT calculations can be used to model reaction pathways, determine the geometries of reactants, transition states, and products, and calculate their relative energies. This information helps to identify the most plausible reaction mechanism among several alternatives. For instance, computational studies have been employed to support the proposed mechanism of the retro-Claisen reaction by analyzing the molecular geometry of the resulting products. mdpi.com Furthermore, molecular docking and molecular dynamics simulations are used to understand how these molecules interact with biological targets, such as enzymes, which can help in explaining their mechanism of action in a biological context and guide the design of new, more potent derivatives. nih.gov
Computational Chemistry and Molecular Modeling Studies of 9 Methyl 4h Pyrido 1,2 a Pyrimidin 4 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov DFT calculations are instrumental in understanding the intrinsic characteristics of 9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one, such as its stability, reactivity, and spectroscopic signatures. nih.govnih.gov
Geometry optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound and its derivatives, DFT methods, such as those employing the B3LYP functional with basis sets like 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov These calculated geometries can be compared with experimental data from X-ray crystallography to validate the computational model. nih.govresearchgate.net
Energetic analysis extends these calculations to explore reaction pathways. By locating and calculating the energies of transition states and intermediates, researchers can predict the feasibility and kinetics of chemical reactions involving the pyridopyrimidine core. This is crucial for understanding its synthesis, degradation, and metabolic pathways.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G) |
| Bond Lengths | C=O | 1.23 Å |
| N1-C2 | 1.38 Å | |
| C2-C3 | 1.37 Å | |
| C3-C4 | 1.45 Å | |
| N5-C4a | 1.39 Å | |
| Bond Angles | C3-C4-N5 | 118.5° |
| C2-N1-C9a | 120.0° | |
| O=C4-C3 | 123.0° |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO is the orbital most likely to accept electrons, highlighting sites prone to nucleophilic attack. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. malayajournal.org A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive. nih.gov For this compound, DFT calculations can map the electron density of the HOMO and LUMO across the molecule. Typically, the HOMO is distributed over the electron-rich regions of the fused ring system, while the LUMO is localized on the electron-deficient pyrimidinone ring, particularly the carbonyl carbon. malayajournal.org
Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors Note: Values are representative for this class of compounds and illustrate the output of FMO analysis.
| Parameter | Symbol | Formula | Typical Value |
| HOMO Energy | EHOMO | - | -6.5 eV |
| LUMO Energy | ELUMO | - | -1.8 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 eV |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.35 eV |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.15 eV |
| Electrophilicity Index | ω | μ² / (2η) | 3.68 eV |
DFT calculations are highly effective in predicting spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds. nih.gov
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated for this compound. By comparing the calculated IR spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode (e.g., C=O stretch, C-H bend, ring vibrations). nih.gov Calculated frequencies are often systematically scaled to correct for anharmonicity and other theoretical approximations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical shifts are calculated relative to a standard (e.g., tetramethylsilane) and provide valuable confirmation of the molecular structure by correlating calculated values with experimental spectra. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, revealing how the molecule moves, flexes, and interacts with its environment (like water or a protein binding pocket) at a given temperature and pressure.
For this compound, MD simulations can be used to:
Explore its conformational landscape in solution.
Analyze the stability of its interactions when bound to a biological target, such as an enzyme. nih.gov
Calculate binding free energies to predict the affinity of the ligand for its receptor. mdpi.com
Observe the role of solvent molecules in mediating interactions.
Simulations of related pyrido[1,2-a]pyrimidin-4-one derivatives bound to targets like the SHP2 protein have been used to validate docking poses and understand the stability of key hydrogen bonds and hydrophobic interactions over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to an activity endpoint, such as an IC₅₀ value.
For a series of derivatives based on the this compound scaffold, a QSAR study would involve:
Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological).
Using statistical methods like multiple linear regression or machine learning to build a model that correlates a subset of these descriptors with experimentally measured biological activity.
Validating the model to ensure its predictive power.
Such models can then be used to predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process. researchgate.net
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.com The primary goals of docking are to predict the binding mode and to estimate the binding affinity (or scoring) of the complex.
Derivatives of the pyrido[1,2-a]pyrimidin-4-one core have been investigated as inhibitors for various protein targets through molecular docking studies. For instance, these compounds have been docked into the active sites of:
SHP2 (Src homology-2-containing protein tyrosine phosphatase 2): Docking studies revealed how these inhibitors bind to an allosteric site, informing the design of more potent and flexible analogs. nih.gov
Carbonic Anhydrase I: A docking study suggested that a carboxylate derivative of 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine could act as a carbonic anhydrase I inhibitor, showing good binding affinities and stable interactions with active site residues. mdpi.com
Mps1 (Monopolar spindle 1) kinase: Docking of related pyrido[3,4-d]pyrimidine (B3350098) inhibitors identified key hydrogen bond interactions with residues like Gly605 and Lys529, which were crucial for their inhibitory activity. mdpi.com
These studies typically report a binding energy or docking score, which ranks the stability of the predicted pose, and detail the specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-protein complex.
Table 3: Summary of Molecular Docking Studies on Related Pyrido[1,2-a]pyrimidin-4-one Scaffolds
| Target Protein | Ligand Type | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |
| SHP2 | Pyrido[1,2-a]pyrimidin-4-one derivative | Not specified | Not specified | nih.gov |
| Carbonic Anhydrase I | 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate | Not specified | -6.93 | mdpi.com |
| Mps1 Kinase | Pyrido[3,4-d]pyrimidine derivative | Gly605, Lys529, Ile531, Val539 | Not specified | mdpi.com |
Theoretical Binding Mode Prediction with Enzymes and Receptors
The prediction of how a small molecule like this compound might interact with biological macromolecules is a cornerstone of computational drug discovery. This process, typically accomplished through molecular docking simulations, aims to identify the preferred orientation and conformation of a ligand within the active site of a target enzyme or receptor. Such studies are crucial for postulating a compound's mechanism of action and for the rational design of more potent and selective analogs.
The general methodology involves:
Preparation of the Ligand and Receptor: Three-dimensional structures of the small molecule and the target protein are prepared. This may involve geometry optimization of the ligand using quantum mechanical or molecular mechanics methods.
Docking Simulation: A search algorithm explores various possible binding poses of the ligand within the receptor's binding site.
Scoring and Analysis: The generated poses are evaluated using a scoring function that estimates the binding affinity. The resulting binding modes are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
Despite the utility of these methods, specific molecular docking studies detailing the theoretical binding mode of this compound with any particular enzyme or receptor have not been reported in the reviewed scientific literature.
Interaction Energy Calculations and Binding Affinity Assessments
Following the prediction of a binding mode, more rigorous computational methods can be employed to quantify the strength of the interaction between the ligand and the protein. These calculations provide a more detailed understanding of the binding thermodynamics and can help in ranking potential drug candidates.
Common approaches include:
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): These are popular methods for estimating the free energy of binding from molecular dynamics simulation trajectories. They calculate the interaction energies by combining molecular mechanics energy terms with solvation free energies.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more computationally intensive but generally more accurate methods for calculating relative binding free energies between a series of related ligands.
A literature search did not yield any studies that have performed detailed interaction energy calculations or binding affinity assessments for this compound with specific biological targets. Consequently, no data on its binding affinity or a breakdown of the energetic contributions to its binding is available.
Hirshfeld Surface Analysis for Detailed Intermolecular Interactions in Crystalline States
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on the electron distribution of a molecule and provides insights into the nature and extent of various non-covalent contacts, which are crucial for understanding the packing of molecules in the solid state and for crystal engineering.
The key aspects of Hirshfeld surface analysis include:
Generation of the Hirshfeld Surface: The surface is generated around a molecule in a crystal, defined by points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.
Mapping of Properties: Properties such as dnorm (normalized contact distance), shape index, and curvedness can be mapped onto the surface to highlight different types of intermolecular contacts. Red spots on the dnorm surface, for instance, indicate close contacts like hydrogen bonds.
2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface. The distribution and shape of the points on this plot provide a quantitative summary of the types and relative importance of different intermolecular interactions.
Structure Activity Relationship Sar and Structural Optimization in Pyrido 1,2 a Pyrimidin 4 One Research
Systematic Modification and Diversification of the Pyrido[1,2-a]pyrimidin-4-one Scaffold
The diversification of the pyrido[1,2-a]pyrimidin-4-one scaffold is a key strategy in drug discovery to develop novel therapeutic agents. researchgate.netresearchgate.net Synthetic chemists have devised numerous methods to functionalize this core structure, enabling the exploration of a wide chemical space. researchgate.netresearchgate.net These modifications are often achieved through various chemical reactions, including C-H functionalization, cross-coupling reactions, and multicomponent reactions. researchgate.netresearchgate.netnih.gov
One common approach involves the condensation of 2-aminopyridines with β-keto esters or similar reagents. researchgate.net For instance, substituted 2-aminopyridines can be reacted with β-keto esters in the presence of polyphosphoric acid to yield pyrido[1,2-a]pyrimidin-4-one derivatives in high yields. researchgate.net Another method utilizes Meldrum's acid as a starting material, which can react with 2-aminopyridines to form the desired scaffold in a one-pot thermal reaction involving decarboxylation and cyclization. clockss.org
Further diversification is achieved by introducing substituents at various positions of the bicyclic system. C-H functionalization techniques have become particularly important, allowing for direct arylation, alkenylation, sulfenylation, and phosphonation of the pyrido[1,2-a]pyrimidin-4-one core. researchgate.netresearchgate.net For example, regioselective C3-H chalcogenation and thiocyanation have been accomplished using visible light photocatalysis. researchgate.net Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also employed to introduce aryl or other groups at specific positions, particularly after halogenation of the scaffold. researchgate.net These systematic modifications allow for the generation of large libraries of analogs, which can then be screened for various biological activities. researchgate.net
Impact of Substituents at Specific Positions on Biological Profiles
The biological activity of pyrido[1,2-a]pyrimidin-4-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.
The presence and position of a methyl group or other small alkyl substituents can significantly influence the biological activity and metabolic stability of pyrido[1,2-a]pyrimidin-4-one analogs. For example, in a series of pyrido[3,4-d]pyrimidine (B3350098) inhibitors of Monopolar Spindle 1 (Mps1) kinase, the introduction of a methyl group at the 6-position of the core was found to curb metabolism. acs.org This strategic methylation improved the stability of the compounds in human liver microsomes, likely by blocking the preferred site of recognition by metabolic enzymes. acs.org
In another study on Mps1 inhibitors, it was hypothesized that a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core would be less tolerated by the off-target kinase CDK2 due to steric hindrance with a key residue (Phe80), thereby improving selectivity. acs.org Indeed, 6-methylated compounds demonstrated a significant improvement in selectivity for Mps1 over CDK2. mdpi.com The methylation of phenol (B47542) or catechol hydroxyls in 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, however, led to inactive or scarcely active compounds, highlighting the critical role of free hydroxyl groups for aldose reductase inhibition. researchgate.netnih.gov Lengthening the side chain from a phenyl to a benzyl (B1604629) group at the 2-position resulted in a general decrease in activity. researchgate.netnih.gov
The table below summarizes the effect of methyl and other alkyl substitutions on the biological activity of pyrido[1,2-a]pyrimidin-4-one analogs.
Table 1: Influence of Methyl and Alkyl Substitutions| Scaffold/Analog | Substitution | Effect on Biological Profile | Reference |
|---|---|---|---|
| Pyrido[3,4-d]pyrimidine | 6-methyl group | Improved metabolic stability; enhanced selectivity for Mps1 over CDK2. | acs.org |
| 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one | Methylation of phenol/catechol hydroxyls | Resulted in inactive or scarcely active compounds for aldose reductase inhibition. | researchgate.netnih.gov |
| Pyrido[1,2-a]pyrimidin-4-one | Lengthening of 2-side chain to benzyl | General reduction in aldose reductase inhibitory activity. | researchgate.netnih.gov |
Halogenation and the introduction of other heteroatoms are common strategies to modulate the physicochemical properties and biological activity of the pyrido[1,2-a]pyrimidin-4-one scaffold. Halogen atoms can influence properties such as lipophilicity, electronic distribution, and metabolic stability, which in turn affect target binding and pharmacokinetic profiles.
The synthesis of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones has been achieved through various methods. clockss.org For instance, 3-halo-4H-pyrido[1,2-a]pyrimidin-4-ones can be prepared by treating the parent compound with N-halosuccinimides. clockss.orgresearchgate.net These halogenated derivatives can then serve as versatile intermediates for further functionalization via cross-coupling reactions. researchgate.net
In the context of antimalarial agents, a structure-activity relationship study of novel pyrido[1,2-a]pyrimidin-4-ones revealed that a 3-fluorobenzyl carbamate (B1207046) derivative showed moderate activity. nih.gov Similarly, a para-substitution with a fluorine atom in the aryl ring of 4-aryl-5,6,7,8-tetrahydro-pyrido[1,2-c]pyrimidine resulted in an increased affinity for both 5-HT1A receptors and the serotonin (B10506) transporter (SERT). nih.gov
The introduction of other heteroatoms, such as sulfur, has also been explored. In the design of allosteric SHP2 inhibitors, inserting a sulfur atom as a linker between the pyrido[1,2-a]pyrimidin-4-one core and a 7-aryl group enhanced the flexibility of the structure, leading to a compound with high enzymatic activity. nih.gov The introduction of a hydroxy group at position 6 or 9 of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives enhanced their inhibitory potency against aldose reductase. researchgate.netnih.gov
The table below illustrates the effects of halogenation and other heteroatom substitutions.
Table 2: Effects of Halogenation and Heteroatom Substitution| Scaffold/Analog | Substitution | Effect on Biological Profile | Reference |
|---|---|---|---|
| Pyrido[1,2-a]pyrimidin-4-one | 3-Fluorobenzyl carbamate | Moderate antimalarial activity. | nih.gov |
| 4-Aryl-5,6,7,8-tetrahydro-pyrido[1,2-c]pyrimidine | para-Fluoro on aryl ring | Increased affinity for 5-HT1A receptors and SERT. | nih.gov |
| Pyrido[1,2-a]pyrimidin-4-one | Sulfur atom linker at position 7 | Enhanced flexibility and high enzymatic activity against SHP2. | nih.gov |
The introduction of aryl and heteroaryl side chains at various positions of the pyrido[1,2-a]pyrimidin-4-one scaffold is a crucial strategy for modulating its biological activity. The nature of the aromatic ring, its substitution pattern, and the length of the linker connecting it to the core all play significant roles in determining the compound's interaction with its biological target.
For instance, in a series of aldose reductase inhibitors, 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives with a phenol or catechol moiety showed activity in the micromolar to submicromolar range. nih.gov However, lengthening the side chain at the 2-position from a phenyl to a benzyl group led to a general reduction in activity, indicating that the proximity of the aryl group to the core is important for this specific target. nih.gov
In the development of dual serotonin reuptake inhibitors (SSRIs) and 5-HT1A receptor ligands, the presence of a 3-(4-piperidyl)-1H-indole group on 4-aryl-5,6,7,8-tetrahydro-pyrido[1,2-c]pyrimidine derivatives resulted in increased affinity for both targets. nih.gov The substitution pattern on the 4-aryl ring was also critical, with a para-methoxy or para-fluoro group enhancing affinity. nih.gov
The development of NUAK1 kinase inhibitors from the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold also highlights the importance of aryl substituents. Docking studies suggested that a piperazine (B1678402) substituent extends towards the solvent-exposed region and could interact with specific amino acid residues of the kinase. researchgate.net
The table below provides examples of the influence of aryl and heteroaryl side chains.
Table 3: Role of Aryl and Heteroaryl Side Chains| Scaffold/Analog | Side Chain | Effect on Biological Profile | Reference |
|---|---|---|---|
| Pyrido[1,2-a]pyrimidin-4-one | 2-Phenyl with phenol/catechol | Micromolar to submicromolar aldose reductase inhibition. | nih.gov |
| Pyrido[1,2-a]pyrimidin-4-one | 2-Benzyl | General reduction in aldose reductase inhibitory activity compared to 2-phenyl. | nih.gov |
| 4-Aryl-5,6,7,8-tetrahydro-pyrido[1,2-c]pyrimidine | 3-(4-piperidyl)-1H-indole | Increased affinity for 5-HT1A receptors and SERT. | nih.gov |
Scaffold Hopping and Bioisosteric Replacement Strategies in Analog Design
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with improved properties such as potency, selectivity, and pharmacokinetics, while retaining the desired biological activity. researchgate.netnih.gov These approaches involve replacing the central core (scaffold) or specific functional groups of a known active molecule with structurally distinct but functionally similar moieties. researchgate.netnih.gov
In the context of pyrido[1,2-a]pyrimidin-4-one research, scaffold hopping has been successfully employed to design novel allosteric SHP2 inhibitors. nih.gov Starting from a known inhibitor, a two-round design strategy involving a scaffold hopping protocol led to the synthesis of thirty target compounds bearing the pyrido[1,2-a]pyrimidin-4-one core. nih.gov This approach identified a compound with high enzymatic activity against full-length SHP2 and potent antiproliferative activity against specific cancer cell lines. nih.gov
Bioisosteric replacement is also a key tool. For example, the pyrido[1,2-a]pyrimidin-4-one nucleus itself has been considered a bioisostere of the flavonoid core, leading to the development of potent and selective inhibitors of certain enzymes. researchgate.net In another example, a pyrimidin-4-one was found to be a useful bioisostere for a ketone in the development of H3 antagonists, resulting in an analog with an improved pharmacokinetic profile. researchgate.net The concept of bioisosterism allows chemists to modulate properties like acidity, basicity, and hydrogen bonding capacity by replacing a functional group with another that has similar steric and electronic characteristics. rsc.org For instance, a 4-hydroxy-1,2,3-triazole has been investigated as a bioisostere for a carboxylic acid or a phenolic moiety. rsc.org These strategies enable the exploration of new chemical space and the circumvention of intellectual property associated with existing drug scaffolds. researchgate.netnih.gov
Rational Design and Combinatorial Approaches for Pyrido[1,2-a]pyrimidin-4-one Analogs
Rational design and combinatorial chemistry are modern approaches that have significantly accelerated the discovery and optimization of new drugs based on the pyrido[1,2-a]pyrimidin-4-one scaffold. These methods allow for the systematic and efficient exploration of chemical space to identify compounds with desired biological activities. nih.govresearchgate.net
Rational design often employs computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict how a molecule will interact with its biological target. nih.gov For example, in the design of SHP2 inhibitors, molecular docking studies revealed that the rigidity of an initial hit compound might limit its activity. nih.gov This insight guided a second round of design where a flexible linker was introduced, leading to a more potent compound. nih.gov Similarly, docking simulations of aldose reductase inhibitors helped to understand the binding mode of the most active compounds, which was consistent with the observed SAR. nih.gov
Combinatorial chemistry involves the synthesis of a large number of compounds (a "library") in a systematic way, which can then be screened for activity. researchgate.net The design of these libraries can be guided by rational principles to increase the probability of finding active compounds. nih.gov For instance, a library of pyrido[1,2-a]pyrimidin-4-one analogs can be created by reacting a set of diverse 2-aminopyridines with a collection of different β-keto esters. Modern approaches to combinatorial library design aim to maximize the diversity of the library, not just at the periphery of the molecule but also by varying the central core itself, a concept known as "diversity-oriented synthesis". researchgate.net Recently, artificial intelligence and generative models have been used to design building blocks for combinatorial libraries de novo, further enhancing the ability to explore novel chemical structures. rsc.org
These high-throughput methods, combining rational design with combinatorial synthesis, allow for the rapid generation and evaluation of numerous pyrido[1,2-a]pyrimidin-4-one analogs, facilitating the identification of promising lead compounds for further development.
Investigations into the Biological Mechanisms of Action of Pyrido 1,2 a Pyrimidin 4 Ones
Modulation of Specific Molecular Targets
Research into the biological effects of pyrido[1,2-a]pyrimidin-4-ones has identified several specific molecular targets, including enzymes and receptors, that are modulated by this class of compounds.
Enzyme Inhibition Studies
The pyrido[1,2-a]pyrimidin-4-one nucleus has been a fruitful starting point for the development of various enzyme inhibitors.
Aldose Reductase (ALR2): Derivatives of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one have been investigated as inhibitors of aldose reductase (ALR2), an enzyme implicated in the complications of diabetes. scispace.comnih.govacs.orgacs.org Structure-activity relationship studies have revealed that the presence of a phenol (B47542) or catechol group at the 2-position of the scaffold is crucial for inhibitory activity, with IC50 values in the micromolar to submicromolar range. scispace.comnih.gov The introduction of a hydroxyl group at the 9-position, as in the case of 9-hydroxy derivatives, has been shown to enhance the inhibitory potency. scispace.comnih.gov For instance, a 2-(4-hydroxyphenyl) derivative demonstrated an IC50 value of 4.56 µM against ALR2. acs.org The acidic nature of the hydroxyl groups on the pendant phenyl ring is considered fundamental for the inhibition of ALR2. scispace.com Docking simulations suggest that these compounds bind within the ALR2 crystal structure in a manner consistent with the observed structure-activity relationships. scispace.comnih.gov
PI3K/mTOR Kinases: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is common in cancer. Pyridopyrimidinone derivatives have been identified as a novel class of potent dual inhibitors of PI3K and mTOR. nih.gov These compounds have demonstrated the ability to suppress the phosphorylation of downstream effectors like Akt and p70S6k in cellular assays. nih.gov One promising derivative exhibited strong enzymatic inhibition with IC50 values of 3.4 nM for PI3Kα and 4.7 nM for mTOR. nih.gov More recently, a series of pyridopyrimidinones were designed to selectively inhibit the H1047R mutant of PI3Kα, with a C3-methyl substituted derivative showing a significant increase in potency. acs.org
While direct inhibitory data for 9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one on these specific kinases is not prominently available in the reviewed literature, the broader class of pyridopyrimidinones shows significant potential. Voxtalisib, a pyridopyrimidinone derivative, is an orally available dual PI3K/mTOR inhibitor with IC50 values of 39 nM for PI3Kα and 160 nM for mTORC1. nih.gov
Interactive Data Table: PI3K/mTOR Inhibition by Pyridopyrimidinone Derivatives
| Compound | Target | IC50 (nM) |
| Derivative 31 | PI3Kα | 3.4 |
| PI3Kβ | 34 | |
| PI3Kδ | 16 | |
| PI3Kγ | 1 | |
| mTOR | 4.7 | |
| Voxtalisib | PI3Kα | 39 |
| PI3Kβ | 110 | |
| PI3Kδ | 43 | |
| PI3Kγ | 9 | |
| mTORC1 | 160 | |
| mTORC2 | 910 |
Pyruvate Kinase M2 (PKM2), Falcipain-2, and Acetylcholinesterase: While the broader class of pyrido[1,2-a]pyrimidin-4-one derivatives has been noted for potential acetylcholinesterase inhibitory activity, specific data for this compound is limited. researchgate.net No specific research findings were identified for the inhibition of Pyruvate Kinase M2 (PKM2) or the malarial protease Falcipain-2 by this compound within the scope of this review.
Receptor Agonism/Antagonism
Estrogen-Related Receptor α (ERRα): A significant finding is the identification of a series of pyrido[1,2-a]pyrimidin-4-ones as novel agonists that enhance the transcriptional functions of the orphan nuclear estrogen-related receptor α (ERRα). acs.orgnih.govresearchgate.net These compounds have been shown to potently increase the mRNA and protein levels of downstream targets of ERRα. nih.govresearchgate.net This agonistic activity suggests a role for these compounds in the regulation of mitochondrial biogenesis and oxidative metabolism. acs.orgnih.govresearchgate.net The discovery of these agonists was the result of screening a carbonyl-focused chemical library. researchgate.net
G protein signaling (RGS) protein regulators: Derivatives of 2-hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one have been investigated for their effects on regulators of G protein signaling (RGS) proteins. researchgate.netresearchgate.net RGS proteins are key negative regulators of G-protein-coupled receptor (GPCR) signaling. The studied compounds were found to cause defective neuromuscular function in C. elegans and reduce rat bladder muscle contraction ex vivo, suggesting modulation of G protein signaling pathways. researchgate.netresearchgate.net
Efflux Pump Inhibition
MexAB-OprM: In the context of antimicrobial resistance, certain derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one have been examined for their ability to inhibit efflux pumps in bacteria. researchgate.net Specifically, C3-alkenylated derivatives of the core scaffold have been investigated as inhibitors of the MexAB-OprM efflux pump in Pseudomonas aeruginosa. researchgate.net This suggests a potential mechanism for these compounds to act as resistance breakers when used in combination with antibiotics.
Cellular Pathway Interventions
The modulation of specific molecular targets by pyrido[1,2-a]pyrimidin-4-ones translates into interventions in key cellular pathways that govern cell fate and function.
Transcriptional Regulation and Gene Expression Modulation
The interaction of pyrido[1,2-a]pyrimidin-4-one derivatives with nuclear receptors and other cellular machinery has direct consequences on gene expression. As mentioned, a series of these compounds act as agonists for the Estrogen-Related Receptor α (ERRα), thereby enhancing the transcription of its target genes. acs.orgnih.govresearchgate.net These target genes are centrally involved in cellular energy metabolism. nih.govresearchgate.net
Furthermore, patent literature describes methods for modulating the amount of RNA transcripts using compounds that include this compound. google.comgoogleapis.comi.moscow This suggests a direct or indirect role for this specific compound in the regulation of gene expression at the transcriptional or post-transcriptional level, potentially through mechanisms such as modulating RNA splicing. google.com
Metabolic Reprogramming in Cellular Systems
The modulation of ERRα by pyrido[1,2-a]pyrimidin-4-one agonists provides a clear mechanism for metabolic reprogramming. By upregulating the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, these compounds can influence cellular energy production. nih.govresearchgate.net Studies have shown that these compounds can improve glucose and fatty acid uptake in muscle cells, highlighting their potential to alter cellular metabolic states. nih.govresearchgate.net
The inhibition of the PI3K/mTOR pathway by another subset of pyridopyrimidinone derivatives also points towards a significant impact on cellular metabolism. The PI3K/mTOR pathway is a central hub that integrates signals from growth factors and nutrients to control metabolic processes such as glucose metabolism, lipid synthesis, and protein synthesis. Therefore, inhibitors of this pathway can induce a state of metabolic stress in cancer cells, contributing to their anti-proliferative effects.
Characterization of Binding Modes with Biological Macromolecules (e.g., Proteins, DNA)
The biological activity of this compound and its derivatives is intrinsically linked to their ability to interact with biological macromolecules. The specific binding modes of these compounds with proteins have been the subject of various computational and experimental studies. These investigations aim to elucidate the molecular interactions that underpin their inhibitory or modulatory effects.
Molecular docking and molecular dynamics simulations are primary tools used to predict and analyze the binding poses of pyrido[1,2-a]pyrimidin-4-one derivatives within the active or allosteric sites of target proteins. These studies reveal key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking, which stabilize the ligand-protein complex.
For instance, derivatives of the pyrido[1,2-a]pyrimidin-4-one scaffold have been identified as inhibitors of several protein classes, including protein tyrosine phosphatases, kinases, and proteases.
SHP2 Inhibitors: In the context of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), a key node in cellular signaling pathways, derivatives of pyrido[1,2-a]pyrimidin-4-one have been designed as allosteric inhibitors. nih.gov Molecular docking and dynamics studies have been employed to understand the binding mechanism. These computational models show that the flexibility of the molecule is crucial for optimal interaction. For example, the rigidity of some initial designs was found to hinder the formation of a desired "bidentate ligand" interaction, while inserting a flexible linker, such as a sulfur atom, enhanced binding and inhibitory activity. nih.gov
ROR1 Inhibitors: The receptor tyrosine kinase-like orphan receptor 1 (ROR1), overexpressed in various cancers, is another target. By using a scaffold hopping approach from a known ROR1 inhibitor, new 4H-pyrido[1,2-a]pyrimidin-4-one derivatives were developed. clockss.org A derivative, compound 10b , demonstrated potent antiproliferation activity against H1975 lung cancer cells. Mechanistic studies confirmed that 10b exerts its anticancer effect by inhibiting ROR1 and modulating its downstream signaling pathways in a dose-dependent manner. clockss.org
DNA-Dependent Protein Kinase (DNA-PK) Inhibitors: 9-substituted 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-ones have been synthesized and evaluated as inhibitors of DNA-PK, a crucial enzyme in the DNA damage response pathway. rsc.org Derivatives featuring dibenzothiophen-4-yl, dibenzofuran-4-yl, or biphen-3-yl substituents at the 9-position displayed inhibitory concentrations (IC₅₀) in the low nanomolar range. rsc.org The potency of these compounds highlights the importance of the substituent at this position for achieving high-affinity binding to the kinase. rsc.org
Carbonic Anhydrase I Inhibitors: A salt of a pyrido[1,2-a]pyrimidine (B8458354) derivative, 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate, was investigated for its interaction with carbonic anhydrase I. mdpi.com Molecular docking studies predicted good binding affinities and the formation of a stable complex with active site residues of the enzyme. The analysis of the Hirshfeld surface indicated strong intermolecular hydrogen bonds between the carboxylate group of the anion and the pyridinium (B92312) cation. mdpi.com
Falcipain-2 Inhibitors: The pyrido[1,2-a]pyrimidin-4-one core has also been utilized to develop inhibitors against falcipain-2, a cysteine protease of the malaria parasite Plasmodium falciparum. nih.gov Specific derivatives showed excellent inhibition of this essential parasitic enzyme, marking them as potential leads for antimalarial drug development. nih.gov
The following table summarizes the binding interactions of select pyrido[1,2-a]pyrimidin-4-one derivatives with their protein targets.
| Target Protein | Derivative Type | Key Interactions & Findings | Reference |
| SHP2 | Pyrido[1,2-a]pyrimidin-4-one with sulfur linker | Allosteric binding; molecular flexibility crucial for forming "bidentate ligand" interaction. | nih.gov |
| ROR1 | 4H-pyrido[1,2-a]pyrimidin-4-one with benzimidazole | Dose-dependently inhibits ROR1 and its downstream signaling pathways. | clockss.org |
| DNA-PK | 9-Aryl-2-morpholinyl-pyrido[1,2-a]pyrimidin-4-one | Potent inhibition (low nM IC₅₀); substituent at the 9-position is critical for binding. | rsc.org |
| Carbonic Anhydrase I | Carboxylate salt of 2-methyl-pyrido[1,2-a]pyrimidin-4-one | Good binding affinity in the active site; forms stable complexes via hydrogen bonds. | mdpi.com |
| Falcipain-2 | General Pyrido[1,2-a]pyrimidin-4-ones | Excellent in vitro inhibition of the cysteine protease. | nih.gov |
Development of Pyrido[1,2-a]pyrimidin-4-ones as Molecular Tools for Biological Probing
Beyond their direct therapeutic potential, pyrido[1,2-a]pyrimidin-4-ones are being developed as molecular probes. These specialized molecules are designed to investigate biological systems, such as identifying or quantifying a specific protein or tracking a biological process. Their ability to selectively bind to a target allows them to act as tools to probe the function and role of that target within a cellular context.
A notable example is the development of 9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives as inhibitors of the Breast Cancer Resistance Protein (BCRP). researchgate.net BCRP is an ATP-binding cassette (ABC) transporter responsible for multidrug resistance in some cancers by pumping chemotherapeutic agents out of cells. researchgate.net
In this context, the pyrido[1,2-a]pyrimidin-4-one derivatives are not used as a potential cure but as a molecular tool to study BCRP's function. The research involved the following steps:
Computational Screening: In silico methods were used to identify small, drug-like molecules predicted to inhibit BCRP. researchgate.net
In Vitro Assay: The identified compounds, including the pyrido[1,2-a]pyrimidin-4-one derivatives, were tested in a BCRP-overexpressing breast cancer cell line (MCF-7 M100). researchgate.net
Probing BCRP Activity: The assay utilized Hoechst 33342, a fluorescent compound that is a known substrate of BCRP. When BCRP is active, it pumps Hoechst 33342 out of the cell, resulting in low intracellular fluorescence. When a pyrido[1,2-a]pyrimidin-4-one derivative successfully inhibits BCRP, Hoechst 33342 is no longer expelled and accumulates inside the cell, leading to a measurable increase in fluorescence. researchgate.net
This approach allows researchers to quantify the inhibitory potency of the compounds and probe the transporter's activity. Several 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one-based compounds demonstrated effective BCRP inhibition at nanomolar concentrations, validating their use as molecular probes to investigate the mechanisms of multidrug resistance. researchgate.net
The table below details the application of a pyrido[1,2-a]pyrimidin-4-one derivative as a molecular probe.
| Probe Application | Target | Cell Line | Method | Finding | Reference |
| Probing Transporter Function | Breast Cancer Resistance Protein (BCRP) | MCF-7 M100 (BCRP-overexpressing) | Inhibition of Hoechst 33342 dye efflux, measured by fluorescence. | Derivatives effectively inhibit BCRP at nM concentrations, causing dye accumulation and acting as probes for transporter activity. | researchgate.net |
Advanced Applications and Future Research Directions
Pyrido[1,2-a]pyrimidin-4-ones as Chemical Probes in Biological Systems
The pyrido[1,2-a]pyrimidin-4-one scaffold serves as an excellent foundation for the development of chemical probes to investigate complex biological systems. By systematically modifying the core structure, researchers can create potent and selective inhibitors for specific protein targets, thereby elucidating their roles in cellular signaling and disease pathology.
Derivatives of this scaffold have been instrumental in probing various kinase and enzyme functions. For instance, systematic structure-activity relationship (SAR) optimization of a pyridopyrimidinone lead compound led to the development of potent, pan-JNK inhibitors. nih.gov The resulting compounds, which act as ATP competitive inhibitors, helped to clarify the binding modes within JNK kinases, with co-crystal structures confirming them as type-1 kinase binders. nih.gov This research provides a pathway for designing inhibitors with improved properties for central nervous system applications. nih.gov
In another study, a two-round design strategy involving a scaffold hopping protocol was used to synthesize thirty derivatives as allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2). nih.gov One of the lead compounds, 14i , demonstrated high enzymatic activity against full-length SHP2 (IC₅₀ = 0.104 μM) and potent antiproliferative activity against Kyse-520 cancer cells (IC₅₀ = 1.06 μM). nih.gov Mechanistic studies with this probe revealed it could induce apoptosis and arrest the cell cycle at the G0/G1 phase, providing valuable insights into the downstream effects of SHP2 inhibition. nih.gov Similarly, the scaffold has been used to develop dual inhibitors of PI3K/mTOR, with compound 31 showing potent enzymatic and cellular activity, making it a valuable tool for studying the PI3K/mTOR signaling pathway. nih.gov
Applications in Agrochemicals and Material Sciences
The broad utility of nitrogen-containing bicyclic heterocycles extends to agrochemicals and material sciences. rsc.orgrsc.org While applications in material sciences are an acknowledged area of potential, the development of pyrido[1,2-a]pyrimidin-4-ones for agrochemical purposes has been demonstrated through specific research. rsc.orgmdpi.com
A notable application is in the development of novel antibacterial agents to combat plant pathogens. Mesoionic derivatives of the pyrido[1,2-a]pyrimidinone scaffold containing a vanillin (B372448) moiety have been synthesized and tested against Xanthomonas oryzae pv. oryzicola (Xoo), the bacterium responsible for rice bacterial blight. One derivative, Compound 15 , exhibited significant in vitro antibacterial activity, proving more effective than the commercial agent thiodiazole copper.
| Compound | Target Organism | EC₅₀ (μg/mL) | Comparison |
| Compound 15 | Xanthomonas oryzae pv. oryzicola (Xoo) | 27.5 | Superior to Thiodiazole Copper |
| Thiodiazole Copper | Xanthomonas oryzae pv. oryzicola (Xoo) | 97.1 | Positive Control |
| "A11" | Xanthomonas oryzae pv. oryzicola (Xoo) | 17.4 | Comparable Compound |
Furthermore, research into carbamate (B1207046) derivatives of the scaffold has shown their potential as insecticides, with some compounds demonstrating toxicity against the fourth instar larvae of Aedes aegypti. researchgate.net Historically, the initial discovery of mesoionic pyrido[1,2-a]pyrimidinones occurred as byproducts during fungicide discovery programs, hinting at their long-recognized potential in crop protection.
Development of Novel Catalysts Utilizing Pyrido[1,2-a]pyrimidin-4-one Scaffolds
While the pyrido[1,2-a]pyrimidin-4-one scaffold is a primary target of synthetic chemistry, a significant area of catalyst development has focused on improving the synthesis of the scaffold itself, rather than using the scaffold as a catalytic component. The creation of efficient and environmentally friendly catalysts for constructing these heterocycles is a key research goal.
One successful approach involves the use of solid heteropolyacid catalysts. rsc.orgresearchgate.net Researchers have prepared aluminium-exchanged tungstophosphoric acid salts with a Keggin structure (AlₓH₃₋ₓPW₁₂O₄₀) via a simple ion exchange method. rsc.orgresearchgate.net These materials function as robust heterogeneous catalysts for synthesizing pyrido[1,2-a]pyrimidine (B8458354) derivatives under mild conditions. rsc.org The catalysts possess both Brønsted and Lewis acid sites, and increasing the aluminum content enhances the number of Lewis acid sites and the surface area. rsc.org The fully exchanged Al₃PW₁₂O₄₀ catalyst demonstrated the highest activity, enabling the synthesis of various biologically active pyrido[1,2-a]pyrimidines in yields exceeding 90%. rsc.orgresearchgate.net This method represents a simple, eco-friendly, and efficient protocol for producing these valuable compounds. rsc.org
Emerging Synthetic Methodologies and Their Impact on Compound Accessibility and Diversity
The synthesis of pyrido[1,2-a]pyrimidin-4-ones has evolved significantly, moving away from traditional methods that often require harsh conditions like high temperatures and strong acids. nih.gov Modern synthetic chemistry now offers milder, more efficient, and sustainable alternatives that improve both accessibility and the potential for structural diversification.
A prime example is the development of a one-pot tandem reaction using a copper(I) iodide (CuI) catalyst to construct multisubstituted pyrido[1,2-a]pyrimidin-4-ones. nih.govrsc.org This process involves a sequential Ullmann-type C–N bond formation and an intramolecular amidation, starting from readily available 2-halopyridines and (Z)-3-amino-3-arylacrylate esters. rsc.org The method is noted for its operational simplicity, broad substrate scope, and good functional group tolerance, making it a practical and modular approach. rsc.org
The following table showcases the efficiency of this CuI-catalyzed method for synthesizing various derivatives:
| Compound | R¹ | R² | R³ | Yield (%) |
| 3aa | H | H | Ph | 89 |
| 3ab | H | H | 2-Me-C₆H₄ | 75 |
| 3ad | H | H | 4-Me-C₆H₄ | 85 |
| 3ag | H | H | 4-Cl-C₆H₄ | 81 |
| 3ap | H | H | Me | 70 |
| 3da | 9-Me | H | Ph | 61 |
| 3ga | 9-OMe | H | Ph | 51 |
Furthermore, palladium-catalyzed C-H activation and functionalization represent another powerful tool. researchgate.net For example, a chelation-assisted, palladium-catalyzed ortho-acyloxylation of 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones has been reported, allowing for further structural elaboration. rsc.org These advanced catalytic methods are crucial for expanding the chemical space around the scaffold, enabling the synthesis of novel derivatives with unique properties. researchgate.net
Integration of High-Throughput Screening and Computational Methods for New Target Discovery
The discovery of novel therapeutic agents based on the pyrido[1,2-a]pyrimidin-4-one scaffold is increasingly driven by the synergy between computational drug design and high-throughput screening (HTS). This integrated approach accelerates the identification of lead compounds and the elucidation of their mechanisms of action.
Computational methods, such as molecular docking and molecular dynamics, are routinely used to predict how derivatives will bind to target proteins. nih.gov For example, docking simulations of inhibitors with the aldose reductase (ALR2) enzyme were fully consistent with observed structure-activity relationships. In the development of SHP2 inhibitors, molecular docking revealed that the rigidity of an initial lead compound might hinder optimal binding, guiding the design of a second generation of more flexible and potent molecules. nih.gov
These in silico predictions are followed by in vitro screening. A study on new pyrido[2,3-d]pyrimidine (B1209978) derivatives involved initial cytotoxicity screening against a panel of four human cancer cell lines (A-549, PC-3, HCT-116, and MCF-7). rsc.org The most active compounds were then selected for more detailed IC₅₀ determination and mechanistic studies. rsc.org This tiered screening approach is efficient and focuses resources on the most promising candidates. One derivative, Compound 4 , emerged as a potent agent against breast (MCF-7) and liver (HepG-2) cancer cell lines and was also a potent inhibitor of PIM-1 kinase. rsc.org
| Compound | Cell Line | IC₅₀ (μM) | PIM-1 Kinase IC₅₀ (nM) |
| Compound 4 | MCF-7 | 0.57 | 11.4 |
| HepG-2 | 1.13 | ||
| Compound 11 | MCF-7 | 1.31 | NT |
| HepG-2 | 0.99 | ||
| Staurosporine | MCF-7 | 4.21 | 16.7 |
| HepG-2 | 5.07 | ||
| (NT: Not Tested) |
This combination of predictive computational modeling and empirical HTS allows researchers to rapidly navigate vast chemical libraries, identify novel biological targets, and optimize lead compounds with greater speed and precision. nih.govrsc.org
Q & A
Q. Why do some synthetic protocols report lower yields for ortho-substituted thiols compared to para-substituted analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
